Febuxostat impurity 6
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is a mandatory requirement in the development and manufacturing of pharmaceuticals, enforced by global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netpharmaffiliates.com The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug. ijrpb.comresearchgate.net Some impurities may pose health risks, ranging from mild reactions to severe toxic effects. researchgate.net Therefore, their identification and control are paramount for patient safety. clearsynth.comgoogle.com
The process is essential for several key reasons:
Regulatory Compliance: Regulatory bodies have established strict guidelines for impurity levels in pharmaceutical products. researchgate.netpharmaffiliates.com Manufacturers must provide comprehensive impurity profiling data to demonstrate adherence to these standards for market approval. researchgate.net
Safety Assessment: By identifying and characterizing impurities, manufacturers can assess potential toxicological risks. researchgate.netpharmaffiliates.com This allows for the implementation of strategies to mitigate any potential harm to patients. researchgate.net
Quality and Stability: Impurities can affect the stability of an API, potentially leading to degradation of the drug product and a reduction in its therapeutic effectiveness. researchgate.netclearsynth.com Impurity profiling helps establish appropriate storage conditions and shelf life. clearsynth.com
Process Optimization: Research into impurity formation provides valuable insights into the manufacturing process, allowing for optimization to minimize the generation of unwanted substances. clearsynth.com
Various analytical techniques are employed for impurity profiling, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being widely used for their high resolution and sensitivity in separating and quantifying impurities. researchgate.net
Rationale for Comprehensive Impurity Research in Drug Development and Manufacturing
Comprehensive research into the impurities of a drug like Febuxostat (B1672324) is a critical component of its development and lifecycle management. The rationale is multifaceted, encompassing safety, quality control, and regulatory necessity. The synthesis of a complex molecule like Febuxostat involves multiple steps, and the quality of raw materials, intermediates, and reaction conditions can all influence the final impurity profile. google.com
During the process development of Febuxostat, various process-related impurities have been observed. derpharmachemica.comresearchgate.net These can include by-products from the synthesis, unreacted intermediates, or degradation products. google.com For example, the hydrolysis of the Febuxostat ethyl ester intermediate, if not carefully controlled, can lead to the formation of an amide by-product. googleapis.comnewdrugapprovals.org
The identification and characterization of each specific impurity are crucial. derpharmachemica.com This knowledge allows for the development of robust analytical methods to detect and quantify these impurities in every batch of the API. ijrpb.com These methods, often utilizing techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are essential for routine quality control. researchgate.netresearchgate.net Furthermore, by understanding how and when an impurity is formed, the manufacturing process can be refined to control its presence to within safe, regulatory-accepted limits. google.comepo.org This ensures the consistency, quality, and safety of the final drug product provided to patients. pharmaffiliates.com
In-depth Focus: Febuxostat Impurity 6
This compound is a known process-related impurity encountered during the synthesis of Febuxostat. medchemexpress.com Chemically identified as ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate , it is also referred to as the oxime impurity. clearsynth.comnewdrugapprovals.org This compound is a key intermediate in certain synthetic routes to Febuxostat, and its presence in the final API must be carefully controlled. google.comepo.org
| Property | Value | Source(s) |
| Chemical Name | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester | pharmaffiliates.comclearsynth.comlgcstandards.com |
| IUPAC Name | ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | clearsynth.com |
| Synonym | Febuxostat Oxime Impurity | google.comnewdrugapprovals.orgepo.org |
| CAS Number | 1271738-74-9 | clearsynth.com |
| Molecular Formula | C₁₈H₂₂N₂O₄S | clearsynth.com |
| Molecular Weight | 362.5 g/mol | clearsynth.com |
Detailed Research Findings on this compound
this compound is primarily formed as an intermediate during synthetic pathways that convert a formyl group (-CHO) into a nitrile group (-CN) on the phenyl ring of the molecule.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjwvyW5e1cxq2-eH-3ci2poJolWZ_5efojfldRTrUvjbCxFiiBDXD8ydeYCUIpWWZmIDLhSvaf-laaZgXuQsKtG75rVK19c_Mg193A77rrgFkv-tFoFw5p2apXnsA47tXRLXXa8AdzeDbTs7yilw%3D%3D)][ epo.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvnKS6WgI0xaKkjX77kNclh0yKHDpRTkkc1Qko_50kMJzE0COg4Ai8V5aWuCLlC03jJPJARFPnbY78-C-xZDh92LE_ooSnzZuocG4PgomCkzL1n14MaPcwP9YIwDIpzUc90Nx6CLeKcsOySwD7oePn8cG_GRYeMBJ_8uo8bCviCkA6Eb0nWS06nbflybn7kDtvgubWSDcJt3L8Gyx5ZIMe0HXy4N1AqDCJk74%3D)] The mechanism involves the reaction of an aldehyde intermediate, such as ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, with hydroxylamine.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjwvyW5e1cxq2-eH-3ci2poJolWZ_5efojfldRTrUvjbCxFiiBDXD8ydeYCUIpWWZmIDLhSvaf-laaZgXuQsKtG75rVK19c_Mg193A77rrgFkv-tFoFw5p2apXnsA47tXRLXXa8AdzeDbTs7yilw%3D%3D)][ newdrugapprovals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGspg88ZUxy9y297M13diZU91tSJKL0_dy63qQn-G_z9Mbf68Ywt_p8MzOYvwsiqaVoYrdElbYufNAUpiJi229PgSpXphS4wqvrP18Bp7x_lD3hXdHW7mogd4iQ27YKTLxUEJIAr-zLKTlhuqHcuQ%3D%3D)] This reaction produces the corresponding oxime, which is this compound.[ newdrugapprovals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGspg88ZUxy9y297M13diZU91tSJKL0_dy63qQn-G_z9Mbf68Ywt_p8MzOYvwsiqaVoYrdElbYufNAUpiJi229PgSpXphS4wqvrP18Bp7x_lD3hXdHW7mogd4iQ27YKTLxUEJIAr-zLKTlhuqHcuQ%3D%3D)][ epo.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvnKS6WgI0xaKkjX77kNclh0yKHDpRTkkc1Qko_50kMJzE0COg4Ai8V5aWuCLlC03jJPJARFPnbY78-C-xZDh92LE_ooSnzZuocG4PgomCkzL1n14MaPcwP9YIwDIpzUc90Nx6CLeKcsOySwD7oePn8cG_GRYeMBJ_8uo8bCviCkA6Eb0nWS06nbflybn7kDtvgubWSDcJt3L8Gyx5ZIMe0HXy4N1AqDCJk74%3D)] The subsequent step is a dehydration reaction to convert the oxime group into the final nitrile group of Febuxostat. If this dehydration step is incomplete, the oxime remains as a process-related impurity in the final product.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjwvyW5e1cxq2-eH-3ci2poJolWZ_5efojfldRTrUvjbCxFiiBDXD8ydeYCUIpWWZmIDLhSvaf-laaZgXuQsKtG75rVK19c_Mg193A77rrgFkv-tFoFw5p2apXnsA47tXRLXXa8AdzeDbTs7yilw%3D%3D)][ newdrugapprovals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGspg88ZUxy9y297M13diZU91tSJKL0_dy63qQn-G_z9Mbf68Ywt_p8MzOYvwsiqaVoYrdElbYufNAUpiJi229PgSpXphS4wqvrP18Bp7x_lD3hXdHW7mogd4iQ27YKTLxUEJIAr-zLKTlhuqHcuQ%3D%3D)][ epo.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvnKS6WgI0xaKkjX77kNclh0yKHDpRTkkc1Qko_50kMJzE0COg4Ai8V5aWuCLlC03jJPJARFPnbY78-C-xZDh92LE_ooSnzZuocG4PgomCkzL1n14MaPcwP9YIwDIpzUc90Nx6CLeKcsOySwD7oePn8cG_GRYeMBJ_8uo8bCviCkA6Eb0nWS06nbflybn7kDtvgubWSDcJt3L8Gyx5ZIMe0HXy4N1AqDCJk74%3D)] Such impurities, which have structures similar to the final drug, can be challenging to remove using standard industrial purification techniques like crystallization.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjwvyW5e1cxq2-eH-3ci2poJolWZ_5efojfldRTrUvjbCxFiiBDXD8ydeYCUIpWWZmIDLhSvaf-laaZgXuQsKtG75rVK19c_Mg193A77rrgFkv-tFoFw5p2apXnsA47tXRLXXa8AdzeDbTs7yilw%3D%3D)][ epo.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvnKS6WgI0xaKkjX77kNclh0yKHDpRTkkc1Qko_50kMJzE0COg4Ai8V5aWuCLlC03jJPJARFPnbY78-C-xZDh92LE_ooSnzZuocG4PgomCkzL1n14MaPcwP9YIwDIpzUc90Nx6CLeKcsOySwD7oePn8cG_GRYeMBJ_8uo8bCviCkA6Eb0nWS06nbflybn7kDtvgubWSDcJt3L8Gyx5ZIMe0HXy4N1AqDCJk74%3D)]
The detection and quantification of this compound are critical for quality control in the manufacturing of Febuxostat. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for this purpose.[ ijrpb.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5uj7cqadMm87UbzQPlcJFa2XQPZ1_2cfhPhgiA57aM-lIunrw7yLHh8l8TeQCLfoXDFUV85DVPz4WDN9HKZj4biqWb_YoDnGJrFopEy8pumpGVX3m0Hc6j_9Q2dzoKjiufaN6Jpf3jSQY7g6qKSkJS5jfcj8gP_dK7WYEYOXjR8k4ji5IOw%3D%3D)] Specific RP-HPLC methods have been developed and validated to separate Febuxostat from its various related substances, including Impurity 6.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0AqAjih3msHj7IsLkpzKU8dKZ8hIcwJ81ySDq6cYhD50rXtSNJPOPRg_9rKoRnr5gvcd49sO05wHAEHdfF59bwAof-wyWtOWI3XzEpDQO4hhh2SUa-383E8RizzcwTRuBR8HiY1gsAlEogaQ%3D)][ ijrpb.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5uj7cqadMm87UbzQPlcJFa2XQPZ1_2cfhPhgiA57aM-lIunrw7yLHh8l8TeQCLfoXDFUV85DVPz4WDN9HKZj4biqWb_YoDnGJrFopEy8pumpGVX3m0Hc6j_9Q2dzoKjiufaN6Jpf3jSQY7g6qKSkJS5jfcj8gP_dK7WYEYOXjR8k4ji5IOw%3D%3D)][ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEoYJLkI-z1KO-_YBfdj-pUtO3HY68U9qLL3e3oz30BmtsO8sgRJeKHx5sGQZpYsqV6zA5VwLtY1UNqRtHERHBBqR-jpdAc_FluteXfKjOw0NHo2FMtgi6Ow25exiDTOdZDz4EVPYgDD8HdkI%3D)] These methods allow for the accurate determination of the impurity levels in both the API and the finished drug product.[ ijrpb.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5uj7cqadMm87UbzQPlcJFa2XQPZ1_2cfhPhgiA57aM-lIunrw7yLHh8l8TeQCLfoXDFUV85DVPz4WDN9HKZj4biqWb_YoDnGJrFopEy8pumpGVX3m0Hc6j_9Q2dzoKjiufaN6Jpf3jSQY7g6qKSkJS5jfcj8gP_dK7WYEYOXjR8k4ji5IOw%3D%3D)] For structural confirmation and characterization, especially during process development, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3OjfCd9R6F484e-VTCTSulwdz24VSnxshf8yBFoDOOY4sLwEfJfKaMQqPWfeKolRDBzh05X83JowP-sJdOdRYCgn98xbyxjUwzEYIXDvjXqzMB4lTR_GJi-GUWPiEp1ypLcNYKexL_XV6WAK_wqGOLmEVWMgmtuwnVULk69nzdtNZ0vwt0DWzCh9xa7-q1Jn28KCYGXaf9Wthd3ikuhM%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwiEOO4D7LMsXc4DYi3uj-3jaO7dM_eJ1OA75CeTiolLAB15DXL8md_fcpXDKklGpEjSzlA-g1bkQCv71myAV2mTb_jkUFVewIeQJuk9XBFZSgaoeki-Ayn1RB9XNwf2y3cl6zwCySBGSQA7kger26ddVzpwqPY6Jbg5NMWtx9vPUM6pR7pEGMZMp_GQ_3WKxN_DxPPNoIshW7LJJL4h0aCAp5y5QiYqgBTtxtTLS8xYMYrZh-yQ_ZzacPeGJc74vAjITBI5baQMREi2Fkg9Rt_1Cf5Q%3D%3D)] These methods provide precise mass data, which is invaluable for identifying unknown impurities and confirming the structure of known ones like the oxime impurity.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwiEOO4D7LMsXc4DYi3uj-3jaO7dM_eJ1OA75CeTiolLAB15DXL8md_fcpXDKklGpEjSzlA-g1bkQCv71myAV2mTb_jkUFVewIeQJuk9XBFZSgaoeki-Ayn1RB9XNwf2y3cl6zwCySBGSQA7kger26ddVzpwqPY6Jbg5NMWtx9vPUM6pR7pEGMZMp_GQ_3WKxN_DxPPNoIshW7LJJL4h0aCAp5y5QiYqgBTtxtTLS8xYMYrZh-yQ_ZzacPeGJc74vAjITBI5baQMREi2Fkg9Rt_1Cf5Q%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYBCc4j-l6wtAbxBOS5XJ5kuSI70vVkc2pGaluEYQXzCX9DRqvTSLSz7yzE4t6CejJbgDS6lNvHGacB-44G4UcEaGqo0iKuz9RGucQbB6N5ZXS03Ju_AQyyV-C8Bx4P0lJjhRyXz5SXA1ydTarecinKINqDYzNsWERyd3C82kDJzJ4iiPTCciMbY7tkon6OUzFRm6YVeoULTdk2oBTFReC9GeLlfxXpCdtCnJza_MBVL3LturaG2ZZpEZG0KLFy0QdYpBre2sX9jwSXjRjjjQU)] Regulatory guidelines necessitate that such impurities are controlled within strict limits, making these validated analytical methods essential for batch release and ensuring product quality.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3OjfCd9R6F484e-VTCTSulwdz24VSnxshf8yBFoDOOY4sLwEfJfKaMQqPWfeKolRDBzh05X83JowP-sJdOdRYCgn98xbyxjUwzEYIXDvjXqzMB4lTR_GJi-GUWPiEp1ypLcNYKexL_XV6WAK_wqGOLmEVWMgmtuwnVULk69nzdtNZ0vwt0DWzCh9xa7-q1Jn28KCYGXaf9Wthd3ikuhM%3D)]
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISYIGZAZNITQC-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Research on Febuxostat Impurity Formation
Origin of Febuxostat (B1672324) Impurities from Synthesis Pathways
The synthesis of febuxostat is a multi-step process where the potential for impurity formation is present at various stages. These impurities can arise from starting materials, intermediates, by-products, or reagents used in the synthesis.
Identification of Process-Related Impurities
During the process development for febuxostat, a number of process-related impurities have been identified and characterized. The presence of these impurities in an API can significantly impact the quality and safety of the final drug product. International Conference on Harmonization (ICH) guidelines necessitate the identification and characterization of any impurity present at a level of 0.10% or more.
In the development of a scalable process for febuxostat, nine specific process-related impurities were observed, ranging in concentration from 0.1 to 5.0 area percent. One of these was identified as Febuxostat impurity 6 , also known as isopropyl ester 6. Its formation was attributed to a trans-esterification reaction. Other identified impurities include unreacted intermediates, residual solvents, and catalyst residues. veeprho.com A separate investigation identified and synthesized 15 different impurities related to febuxostat and its intermediates, highlighting the complexity of the impurity profile. pharmtech.com
Table 1: Selected Process-Related Impurities of Febuxostat
| Impurity Name/Type | Potential Origin | Reference |
|---|---|---|
| This compound (Isopropyl ester) | Trans-esterification with isopropyl alcohol solvent | |
| Ethyl ester impurity | Carry-over of an intermediate | |
| Amide impurity | Side reaction during saponification | pharmtech.comnewdrugapprovals.org |
| Diacid impurity | Side reaction during saponification | pharmtech.com |
| Methyl ester impurity | Trans-esterification during saponification | newdrugapprovals.org |
| Isomeric impurities (e.g., Impurity IX) | Impurities in starting materials (e.g., 2-hydroxybenzonitrile) | pharmtech.com |
| Dialdehyde impurity (e.g., Impurity X) | Side reaction (ortho formylation) | pharmtech.com |
Role of Intermediates and By-products in Impurity Generation
Intermediates and by-products are primary sources of impurities in the final febuxostat product. These compounds can either be carried over into the final API or participate in side reactions to generate new impurities. pharmtech.comsynthinkchemicals.com
For instance, Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, also known as Febuxostat Impurity 2, is a key intermediate in the synthesis pathway. nbinno.com The quality and purity of such intermediates are fundamental to the purity of the final API. nbinno.com Similarly, an ethyl ester intermediate can be carried forward intact into the final product.
The formation of This compound is a direct consequence of an intermediate reacting with a component of the reaction mixture. It has been attributed to a trans-esterification reaction occurring in the first step of a febuxostat synthesis, where isopropyl alcohol was used as a solvent during the condensation of a thioamide derivative with a 2-chloroethylacetoacetate derivative.
Furthermore, impurities in starting materials can generate a cascade of related impurities. For example, the presence of 2-hydroxybenzonitrile as an isomer in the 4-hydroxybenzonitrile starting material can lead to the formation of Impurity VIII and subsequently Impurity IX. pharmtech.com By-products from side reactions, such as the dialdehyde impurity X formed during an ortho formylation step, can also be carried through subsequent steps to generate further impurities. pharmtech.com
Impact of Synthetic Conditions on Impurity Profile
The conditions under which febuxostat is synthesized have a profound impact on the type and quantity of impurities formed. pharmtech.comnewdrugapprovals.org The choice of solvent is a critical factor, as demonstrated by the formation of This compound , the isopropyl ester, when isopropyl alcohol is used as the solvent.
Temperature and reaction time are other critical parameters. For instance, in the ortho formylation step of an intermediate, a dialdehyde impurity was formed in a 5-10% ratio in just 2.5 hours, indicating that controlling reaction time is essential to minimize this by-product. pharmtech.com Therefore, optimizing synthetic conditions such as reagents, solvents, temperature, and reaction duration is essential for controlling the impurity profile of febuxostat.
Degradation Pathways of Febuxostat Leading to Impurity Formation
Febuxostat can degrade under various stress conditions, leading to the formation of degradation products that are also considered impurities. These studies are typically performed under conditions of hydrolysis and oxidation as per ICH guidelines. nih.govresearchgate.net
Hydrolytic Degradation Mechanisms and Products
The stability of febuxostat to hydrolysis is a subject of conflicting reports in the scientific literature.
One body of research indicates that febuxostat is labile under acidic hydrolysis conditions but is largely stable in thermal, photolytic, oxidative, and basic hydrolytic environments. researchgate.netresearchgate.net In these studies, acid hydrolysis resulted in four different degradation products, which were formed through the hydrolysis of the ester and cyano functional groups of the febuxostat molecule. researchgate.netresearchgate.net Another study supports this, finding that febuxostat is more sensitive to acidic conditions than to oxidation and is very resistant to alkaline degradation. oup.com
Conversely, another study found that febuxostat exhibited significant degradation under alkaline and neutral hydrolytic conditions, while remaining stable under acid hydrolysis. nih.gov This study identified a total of eight degradation products across all stress conditions. nih.gov
Process-related impurities resulting from the hydrolysis of the nitrile function, such as Febuxostat desacid, Febuxostat amide desacid, and Febuxostat monoacid desacid, have also been identified during synthesis.
Oxidative Degradation Mechanisms and Products
The susceptibility of febuxostat to oxidative degradation is also reported with some inconsistency. One study subjected febuxostat to forced decomposition and found that it underwent significant degradation under oxidative conditions. nih.gov In this analysis, five distinct degradation products resulting from oxidative stress were characterized using mass spectrometry. nih.gov
In contrast, other studies have concluded that febuxostat is largely stable under oxidative conditions. researchgate.netresearchgate.net A separate investigation of degradation noted that while some degradation occurs upon refluxing with hydrogen peroxide, febuxostat is generally more sensitive to acidic conditions than to oxidation. oup.com This suggests that while the molecule is not completely inert to oxidation, it may be more robust compared to its stability under certain hydrolytic conditions.
Table 2: Summary of Reported Febuxostat Degradation Behavior
| Stress Condition | Finding 1 | Finding 2 |
|---|---|---|
| Acid Hydrolysis | Labile; formation of 4 degradation products via hydrolysis of ester and cyano groups. researchgate.netresearchgate.netoup.com | Stable. nih.gov |
| Alkaline Hydrolysis | Largely stable. researchgate.netresearchgate.netoup.com | Significant degradation. nih.gov |
| Neutral Hydrolysis | - | Significant degradation. nih.gov |
| Oxidation | Largely stable. researchgate.netresearchgate.net | Significant degradation; formation of 5 characterizable products. nih.gov |
Photolytic Degradation Mechanisms and Products
Forced degradation studies are a critical component of pharmaceutical development, designed to understand how a drug substance behaves under various stress conditions, including exposure to light. In the case of Febuxostat, these studies present a consensus that the molecule is highly stable under neutral photolytic conditions.
Some research indicates that significant degradation can be induced when Febuxostat is exposed to light in either acidic or alkaline environments. nih.gov One such study identified a total of eight degradation products under these forced conditions. nih.gov However, none of these identified products correspond to the structure of this compound. The majority of studies conclude that Febuxostat is largely resistant to photolytic degradation under standard testing conditions. researchgate.netresearchgate.netoup.comresearchgate.net
Summary of Photolytic Degradation Findings for Febuxostat
| Stress Condition | Observation | Degradation Products Identified | Reference |
|---|---|---|---|
| Neutral Photolytic | Stable/Resistant | None Reported | nih.gov |
| Acidic/Alkaline Photolytic | Significant Degradation | Eight products (not including Impurity 6) | nih.gov |
| General Photolytic | Largely Stable | Not Applicable | researchgate.netresearchgate.netoup.comresearchgate.net |
Thermal Degradation Mechanisms and Products
Similar to its photostability, Febuxostat demonstrates considerable stability under thermal stress. The bulk drug is consistently reported as stable when subjected to heat as per the guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.netresearchgate.netoup.comresearchgate.net While one study noted substantial degradation under dry heat, the specific degradation products formed during this process were not characterized. tandfonline.com Crucially, no research links thermal stress to the formation of this compound.
Theoretical and Computational Approaches to Impurity Formation Prediction
Modern pharmaceutical research increasingly relies on computational tools to predict potential degradation pathways and understand the chemistry of impurities, saving significant time and resources.
In Silico Modeling for Degradation Pathway Elucidation
Software platforms like Zeneth have been developed to predict the degradation products of active pharmaceutical ingredients in silico. lhasalimited.orgnih.govspringernature.com These programs use a knowledge base of known chemical reactions and transformation rules to forecast how a molecule might break down under various stress conditions. While these tools are powerful for general prediction, specific, published applications of these models to elucidate the degradation pathways of Febuxostat are not available in the reviewed literature. lhasalimited.orgnih.gov The primary utility of such software is to provide a theoretical map of potential degradants, which must then be confirmed through empirical laboratory studies.
Computational Chemistry for Mechanistic Insights into Impurity Reactivity
Computational chemistry offers methods to investigate the reactivity of molecules and the mechanisms of their formation at a quantum level. This can provide deep insights into why certain impurities form over others. While some research has utilized in silico tools to predict the toxicological properties of known Febuxostat degradation products, there is a lack of published studies applying computational chemistry to explore the mechanistic reactivity or formation pathways of its impurities. tandfonline.com Such studies could, for example, involve calculating the activation energies for different potential degradation reactions to determine the most likely pathways, but this work has not been specifically reported for Febuxostat impurities.
Advanced Analytical Methodologies for Febuxostat Impurity Profiling and Elucidation
Chromatographic Separation Techniques for Febuxostat (B1672324) Impurities
Chromatographic techniques are fundamental in separating impurities from the main drug substance. The choice of method depends on the properties of the impurities, such as polarity, volatility, and concentration.
High-Performance Liquid Chromatography (HPLC) Methodological Advancements for Resolution and Sensitivity
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of febuxostat and its impurities. ijrpc.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for separating febuxostat from its related substances. ijrpb.com Method development often focuses on achieving optimal resolution between the main peak and all potential impurity peaks, including impurity 6.
Key advancements in HPLC methodologies for febuxostat impurity profiling include the development of gradient methods to enhance separation efficiency. ijrpb.com For instance, a gradient method can effectively separate febuxostat from a range of its impurities under the same chromatographic conditions. google.com The use of specific stationary phases, such as octadecylsilane (B103800) (C18) bonded silica (B1680970), is prevalent. google.comresearchgate.net
Researchers have developed and validated numerous RP-HPLC methods for the determination of febuxostat and its impurities in bulk drug and pharmaceutical dosage forms. ijrpb.comajrconline.org These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and robustness. ijrpc.comijrpb.com For example, one method utilized a C8 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, achieving a short retention time for febuxostat. ijrpc.com Another study reported a method using a C18 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate buffer. ajrconline.org The sensitivity of these methods is crucial for detecting impurities at low levels.
Table 1: Exemplary HPLC Method Parameters for Febuxostat Impurity Analysis
| Parameter | Method 1 google.com | Method 2 ijrpc.com | Method 3 ajrconline.org |
| Stationary Phase | Octadecylsilane bonded silica (150 x 4.6mm, 5µm) | C8 column | Grace C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | A: 0.01mol/L potassium dihydrogen phosphate (pH 3.0): methanol (50:50 v/v) B: Acetonitrile (Gradient) | Phosphate buffer : Acetonitrile (40:60 v/v) | Methanol : 10mM Potassium Di-Hydrogen Phosphate buffer pH 6.8 (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 220 nm | 320 nm | 315 nm |
| Column Temperature | 30°C | Not Specified | Not Specified |
| Diluent | Acetonitrile:water (80:20 v/v) | Same as mobile phase | Not Specified |
This table is for illustrative purposes and synthesizes data from multiple sources. Specific method details may vary.
Ultra-Performance Liquid Chromatography (UPLC) Applications in High-Throughput Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with sub-2 µm particles to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. semanticscholar.org This makes UPLC particularly suitable for high-throughput screening of febuxostat impurities.
A UPLC method was developed for the quantification of related substances in febuxostat drug substance, demonstrating the advantages of this technique. semanticscholar.org The method employed a Halo C18 column and a mobile phase of monobasic potassium phosphate buffer and acetonitrile, resulting in a total analysis run time of just 7.0 minutes. semanticscholar.org UPLC has also been effectively used for the determination of potential genotoxic impurities in febuxostat at very low levels. researchgate.netresearchgate.net These methods are validated for their specificity, linearity, precision, and accuracy, ensuring reliable quantification of impurities. semanticscholar.org
Gas Chromatography (GC) for Volatile Impurity Analysis
While liquid chromatography is the primary tool for most febuxostat impurities, Gas Chromatography (GC) is essential for the analysis of volatile and semi-volatile impurities. This is particularly relevant for identifying and quantifying residual solvents or certain process-related impurities that are amenable to vaporization.
A sensitive and selective GC method with an electron capture detector (GC-ECD) has been developed for the quantification of trace levels of bromo-containing genotoxic impurities in febuxostat active pharmaceutical ingredient (API). researcher.lifemdpi.comresearchgate.net This method often employs headspace sampling (HS) to introduce the volatile analytes into the GC system. researcher.lifemdpi.comresearchgate.net The optimization of headspace parameters, such as extraction time and temperature, is critical for achieving the desired sensitivity. researcher.lifemdpi.comresearchgate.net For instance, one method utilized an Agilent DB-624 stationary phase for the baseline separation of analytes. researcher.lifemdpi.com Another study established a GC method for determining the residual amount of 1-bromo-2-methylpropane, a potential genotoxic impurity, in febuxostat. semanticscholar.org
Table 2: GC Method Parameters for Volatile Impurity Analysis in Febuxostat
| Parameter | Method Details researcher.lifemdpi.comsemanticscholar.org |
| Technique | Headspace Gas Chromatography (HS-GC) |
| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |
| Column | Agilent DB-624 (30 m × 0.32 mm I.D., 1.8 µm film thickness) or similar |
| Headspace Conditions | Optimized extraction time and temperature (e.g., 5 min at 120°C) |
| Validation | Performed according to ICH guidelines for specificity, linearity, LOD, LOQ, precision, and accuracy |
This table represents a synthesis of typical parameters and may not reflect a single specific study.
High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Screening
High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the screening and quantification of impurities in febuxostat. pharmtech.com It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
A validated HPTLC method has been developed for the quantitative estimation of febuxostat in bulk and tablet dosage forms. afjbs.com While specific HPTLC methods solely for "Febuxostat impurity 6" are not detailed in the provided context, the technique's applicability for general impurity profiling is established. pharmtech.com HPTLC methods for febuxostat typically involve selecting an appropriate stationary phase (e.g., silica gel plates) and a mobile phase that provides good separation. afjbs.com The detection is often carried out using a UV detector at a specific wavelength. afjbs.com
Hyphenated Techniques for Structural Elucidation of Febuxostat Impurities
For the definitive identification and structural characterization of unknown impurities, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS/TOF) Strategies for Unknown Impurity Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and time-of-flight (TOF) variations are powerful tools for the structural elucidation of febuxostat impurities. researchgate.netpharmtech.comnih.gov These techniques provide molecular weight and fragmentation data, which are crucial for identifying unknown compounds.
LC-MS/MS has been instrumental in identifying several impurities in febuxostat drug substance. afjbs.comnih.gov In these studies, a reverse-phase liquid chromatography system is coupled to a mass spectrometer. A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, for instance, can provide exact mass measurements with high accuracy, which aids in determining the elemental composition of an impurity. researchgate.netnih.gov The electrospray ionization (ESI) source is commonly used, often in the positive ion mode, to generate ions for mass analysis. nih.gov The fragmentation patterns obtained from MS/MS experiments provide valuable structural information, allowing for the characterization of impurities like the amide, sec-butyl, des-cyano, and des-acid analogs of febuxostat. nih.gov
"this compound" is chemically identified as 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester. clearsynth.com The structural elucidation of such an impurity would rely heavily on LC-MS techniques to confirm its molecular weight (362.5 g/mol ) and fragmentation pattern, distinguishing it from febuxostat and other related substances. clearsynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in De Novo Impurity Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of unknown compounds, providing detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure as Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. derpharmachemica.com
In one study, the impurity was synthesized and characterized, yielding distinct spectral data that confirm its structure. derpharmachemica.com The ¹H NMR spectrum provides precise information on the number of protons, their environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum complements this by identifying the number and type of carbon atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further establish the complete bonding network, leaving no ambiguity in the final structure. google.commdpi.comveeprho.com
Table 1: Key Spectroscopic Data for the Characterization of this compound
| Technique | Parameter | Observed Data/Findings for this compound | Reference |
|---|---|---|---|
| ¹H NMR & ¹³C NMR | Structure Confirmation | Spectra confirm the presence of the isopropoxy group from the ester and the isobutoxy group attached to the phenyl ring, along with the characteristic signals for the 2-arylthiazole core. | derpharmachemica.com |
| Mass Spectrometry (MS) | Molecular Weight | The mass spectrum shows a molecular ion peak consistent with the molecular formula C₁₉H₂₂N₂O₃S (Molecular Weight: 358.45 g/mol). | derpharmachemica.compharmaffiliates.com |
| Infrared (IR) Spectroscopy | Functional Groups | Key absorption bands observed include those for the cyano (C≡N) group, the ester carbonyl (C=O) group, and C-O stretching vibrations, confirming the functional groups present. | derpharmachemica.com |
Raman Spectroscopy for Solid-State Impurity Analysis
Raman spectroscopy is a powerful, non-destructive technique for analyzing the solid-state form of pharmaceutical substances. mdpi.comnih.gov It is particularly useful for identifying and quantifying polymorphic forms and crystalline impurities within a bulk API or final dosage form. nih.govacs.org While specific studies on this compound are not detailed, the application of Raman spectroscopy to Febuxostat formulations demonstrates its potential for impurity analysis. researchgate.netacs.orgnih.govresearchgate.net
Researchers have used Raman spectroscopy coupled with multivariate data analysis tools like principal component analysis (PCA) and partial least-squares regression (PLSR) for both qualitative and quantitative analysis of Febuxostat solid dosage forms. researchgate.netacs.orgresearchgate.net This approach can effectively differentiate between the API and excipients based on their unique Raman spectral features. nih.govacs.org The same principle applies to detecting a solid-state impurity like this compound, provided it has a unique crystalline form or distinct spectral bands compared to the Febuxostat API. This methodology allows for rapid, at-line or in-line monitoring of solid-state purity during manufacturing.
Table 2: Application of Raman Spectroscopy in Febuxostat Analysis
| Analytical Goal | Methodology | Key Findings | Reference |
|---|---|---|---|
| Qualitative Monitoring | Raman Spectroscopy with Principal Component Analysis (PCA) | PCA was found to be useful for the qualitative monitoring and differentiation of various solid dosage forms of Febuxostat. | nih.govresearchgate.net |
| Quantitative Analysis | Raman Spectroscopy with Partial Least-Squares Regression (PLSR) | PLSR models successfully predicted API concentration with high sensitivity (98%) and selectivity (99%). The root-mean-square error of calibration (RMSEC) and validation (RMSEV) were found to be 2.9033 and 1.35, respectively. | nih.govresearchgate.net |
Method Validation and Performance Metrics for Febuxostat Impurity Analysis
Once an analytical method for detecting and quantifying impurities like this compound is developed, it must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.netresearcher.life Validation ensures that the method is suitable for its intended purpose, providing reliable and accurate results. The key validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. semanticscholar.orgijrpb.comrecentscientific.com
Specificity and Peak Purity Assessments in Impurity Method Development
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or the drug substance matrix. semanticscholar.org For chromatographic methods like HPLC or UPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from the main Febuxostat peak and all other potential impurities. semanticscholar.orgijrpb.com This is typically achieved by injecting individual impurity standards, a mixture of all impurities, and a placebo (formulation excipients) to confirm no interference. ijrpb.com
Peak purity analysis, often performed using a photodiode array (PDA) detector, is a critical component of specificity. semanticscholar.org It compares spectra across the width of a chromatographic peak to ensure it is spectrally homogeneous and not comprised of co-eluting species. A peak purity angle being less than the purity threshold indicates that the impurity peak is pure and the method is specific. semanticscholar.org
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Impurities
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. oup.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.govresearchgate.net For trace impurities, especially potentially genotoxic ones, achieving low LOD and LOQ values is critical. Various validated methods for Febuxostat and its impurities have demonstrated high sensitivity suitable for quality control. nih.govoup.comajrconline.orgsemanticscholar.org
Table 3: Reported LOD and LOQ Values from Validated Methods for Febuxostat Impurities
| Method | Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|
| HS-GC-ECD | Bromo-containing genotoxic impurities | 0.003 - 0.009 | 0.01 - 0.03 | nih.gov |
| GC | 1-Bromo-2-Methylpropane | 0.4725 | 0.9450 | semanticscholar.org |
| RP-HPLC | Febuxostat | 0.0257 | 0.0783 | oup.com |
| UPLC | Genotoxic impurities | <0.1 | 0.3 | researchgate.net |
| RP-HPLC | Febuxostat | 0.247 | 0.750 | ajrconline.org |
Precision, Accuracy, and Robustness Evaluations of Impurity Methods
Precision, accuracy, and robustness are core attributes that demonstrate a method's reliability.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment). oup.comajrconline.org It is expressed as the relative standard deviation (%RSD). semanticscholar.org
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies, where a known amount of the impurity standard is added to the sample matrix and the percentage recovered is calculated. nih.govoup.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. ijrpb.com
Numerous studies on Febuxostat impurity methods report validation data that meet the stringent acceptance criteria set by regulatory guidelines, confirming their suitability for routine quality control. nih.govijrpb.comoup.comajrconline.orgsemanticscholar.org
Table 4: Summary of Method Performance Metrics for Febuxostat Impurity Analysis
| Parameter | Methodology | Acceptance Criteria | Reported Results | Reference |
|---|---|---|---|---|
| Precision | GC-ECD for Genotoxic Impurities | %RSD < 10% | Inter-day precision %RSD: 4.4% - 9.9% | nih.gov |
| GC for 1-Bromo-2-Methylpropane | - | %RSD: 1.34% | semanticscholar.org | |
| RP-HPLC for Febuxostat | - | Intra-day %RSD: 0.29-0.41; Inter-day %RSD: 0.63-0.76 | oup.com | |
| Accuracy | GC-ECD for Genotoxic Impurities | Recovery: 80-120% | Recovery: 81.5% - 118.2% | nih.gov |
| GC for 1-Bromo-2-Methylpropane | - | Recovery: 96.04% - 102.93% | semanticscholar.org | |
| RP-UPLC for Related Substances | Recovery: 80-120% | Recovery: 95.2% - 102.3% | semanticscholar.org | |
| Robustness | RP-HPLC for Related Substances | System suitability parameters must pass | Method passed with changes in flow rate, organic phase %, and column temperature. | ijrpb.com |
System Suitability Parameters for Impurity Profiling Methods
The validation of an analytical method for impurity profiling is contingent upon the establishment of robust system suitability testing (SST) parameters. SST is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on a day-to-day basis. acs.orgpharmaguideline.com For methods developed to quantify impurities in Febuxostat, specific SST criteria are established to ensure the reliability, precision, and accuracy of the results. These parameters are critical for guaranteeing that the system can separate, detect, and quantify any potential impurities present in the drug substance. ijrpb.comoup.com
The selection of SST parameters and their corresponding acceptance criteria is based on regulatory guidelines, such as those from the International Council on Harmonisation (ICH), and on the specific performance of the validated analytical method. ich.orgfda.gov For impurity profiling, key SST parameters typically include resolution, tailing factor, theoretical plates (column efficiency), and the precision of replicate injections (% RSD). acs.orgajrconline.org
A reference solution, containing a known concentration of Febuxostat and its principal impurities, is often used to evaluate the system's performance before initiating any sample analysis. ijrpb.com The successful passing of SST ensures that the analytical system is performing as expected and that the data generated will be valid and reliable for making quality control decisions.
The following interactive data table outlines the typical system suitability parameters and their acceptance criteria for a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the determination of related substances in Febuxostat. ijrpb.comoup.comajrconline.org
Interactive Data Table: System Suitability Parameters for Febuxostat Impurity Profiling
| Parameter | Acceptance Criteria | Purpose |
| Resolution (R) | Not less than 2.0 between impurity peaks and the main analyte peak. ijrpb.com | Ensures that closely eluting compounds are well separated, which is crucial for accurate quantification of each component. pharmaknowledgeforum.com |
| Tailing Factor (T) | Not more than 2.0 for the Febuxostat and impurity peaks. ijrpb.comoup.com | Measures the symmetry of the chromatographic peak. A value within the limit indicates a good peak shape, free from excessive tailing that could affect peak integration and accuracy. recentscientific.com |
| Theoretical Plates (N) | Not less than 2000 for the Febuxostat and impurity peaks. ijrpb.comijrpc.com | Indicates the efficiency of the chromatographic column. A higher number of theoretical plates results in narrower and sharper peaks, leading to better resolution and sensitivity. pharmaguideline.com |
| Relative Standard Deviation (% RSD) | Not more than 5.0% for the peak areas from six replicate injections of the standard solution. ijrpb.com | Demonstrates the precision and repeatability of the analytical system. A low % RSD indicates that the system provides consistent and reproducible results. chromatographyonline.com |
These parameters collectively confirm the suitability of the chromatographic system for the analysis of Febuxostat impurities. Adherence to these criteria is mandatory for method validation and routine use in quality control laboratories to ensure the purity and quality of the drug substance. ijrpb.comich.org
Research on Control and Mitigation Strategies for Febuxostat Impurities
Process Chemistry Optimization for Impurity Minimization During Synthesis
The formation of impurities during the synthesis of Febuxostat (B1672324) is a critical concern that necessitates meticulous control over reaction conditions and raw materials. While the precise formation mechanism of Febuxostat impurity 6 is not extensively detailed in publicly available literature, its structure suggests it is a process-related impurity. The presence of the ethyl ester group indicates a potential side reaction involving ethanol, which may be used as a solvent or be present as an impurity in other reagents.
Research into the synthesis of Febuxostat and its related compounds has identified several key stages where impurities can be introduced. pharmtech.com The synthesis of the core thiazole ring and subsequent modifications to the phenyl ring are complex multi-step processes. newdrugapprovals.org The formation of ester-related impurities, in general, can be attributed to esterification reactions with residual alcohols under certain pH and temperature conditions.
To minimize the formation of this compound and other related substances, several process chemistry optimization strategies can be implemented. These strategies are based on a thorough understanding of the reaction kinetics and impurity formation pathways.
Key Optimization Strategies:
Solvent Selection: The choice of solvent is paramount in controlling side reactions. Utilizing solvents that are free from alcohol impurities or employing non-alcoholic solvents in critical steps can significantly reduce the formation of ester-related impurities.
Temperature and pH Control: Precise control over reaction temperature and pH is crucial. Deviations from optimized parameters can lead to an increase in the rate of side reactions, including esterification.
Purity of Starting Materials and Reagents: The purity of all raw materials, intermediates, and reagents must be rigorously controlled. Impurities in starting materials can carry through the synthesis or catalyze the formation of new impurities. pharmtech.com
Reaction Time: Optimizing the reaction time is essential to ensure the completion of the desired reaction while minimizing the window for the formation of by-products.
Table 1: Potential Parameters for Process Optimization to Minimize this compound
| Parameter | Rationale for Optimization | Target |
| Solvent System | To avoid the presence of ethanol which can lead to the formation of the ethyl ester impurity. | Use of non-alcoholic solvents or high-purity solvents with stringent limits on alcohol content. |
| Reaction Temperature | To control the rate of the esterification side reaction. | Maintain the temperature within a validated range that favors the main reaction over impurity formation. |
| pH of Reaction Mixture | To prevent acid or base catalysis of the esterification reaction. | Control the pH within a narrow, optimized range throughout the critical synthesis steps. |
| Purity of Intermediates | To ensure that precursors to impurity 6 are not carried over into subsequent steps. | Implement in-process controls to monitor and ensure the purity of key intermediates. |
By systematically investigating these parameters through techniques such as Design of Experiments (DoE), a robust and optimized synthetic process can be developed that minimizes the formation of this compound to acceptable levels as per regulatory guidelines. pharmtech.com
Stability Enhancement Strategies and Impurity Control in Drug Substance and Products
The stability of the Febuxostat drug substance and its formulated products is a critical factor in ensuring patient safety and therapeutic efficacy. Degradation of the API can lead to the formation of impurities, including potentially this compound, over the shelf life of the product. Forced degradation studies are instrumental in identifying the potential degradation pathways and the conditions that accelerate impurity formation. nih.govresearchgate.net
Studies on Febuxostat have shown that it is susceptible to degradation under certain stress conditions, such as acidic and alkaline hydrolysis, and oxidation. nih.govresearchgate.net While specific data on the formation of this compound under these conditions is limited, the general principles of stability enhancement apply.
Strategies for Enhancing Stability and Controlling Impurities:
Excipient Compatibility: Thorough compatibility studies between Febuxostat and various excipients are essential during formulation development. Incompatible excipients can promote degradation of the API.
Control of Moisture Content: The presence of moisture can facilitate hydrolytic degradation. veeprho.com Therefore, controlling the water content in the drug substance and the final drug product through appropriate manufacturing processes and packaging is crucial.
pH Control in Formulations: For liquid or semi-solid formulations, maintaining an optimal pH is critical to prevent acid or base-catalyzed degradation.
Appropriate Packaging: The use of packaging materials that provide adequate protection from light and moisture is vital for maintaining the stability of the drug product throughout its shelf life. veeprho.com
Storage Conditions: Adherence to recommended storage conditions, including temperature and humidity, is necessary to minimize the rate of degradation and impurity formation. veeprho.com
Table 2: Forced Degradation Conditions and Potential Impact on Febuxostat
| Stress Condition | Observations from Febuxostat Degradation Studies | Potential Relevance to Impurity 6 Formation |
| Acidic Hydrolysis | Febuxostat is reported to be labile under acidic conditions, leading to the formation of several degradation products. researchgate.netresearchgate.net | The oxime functional group in impurity 6 could be susceptible to hydrolysis under acidic conditions. |
| Alkaline Hydrolysis | Significant degradation of Febuxostat is observed under alkaline conditions. nih.gov | The ester and oxime functionalities in impurity 6 could be prone to hydrolysis in an alkaline environment. |
| Oxidative Degradation | Febuxostat shows degradation in the presence of oxidizing agents. nih.govresearchgate.net | While less likely to directly form impurity 6, oxidative stress can lead to a complex degradation profile. |
| Photostability | Febuxostat is generally found to be stable under photolytic conditions. researchgate.netresearchgate.net | Light exposure is not expected to be a primary driver for the formation of this specific impurity. |
| Thermal Stress | The drug substance is largely stable under thermal stress. researchgate.netresearchgate.net | High temperatures during manufacturing or storage could potentially influence reaction rates leading to impurity formation, but it is not the most significant factor for Febuxostat. |
By understanding the degradation profile of Febuxostat, appropriate control strategies can be implemented throughout the product lifecycle, from manufacturing to storage, to ensure that the levels of this compound and other degradation products remain within the stringent limits set by regulatory authorities.
Advanced Purification Methodologies for Isolating Febuxostat Impurities
The isolation and characterization of impurities are essential for their identification and for the validation of analytical methods used for their control. Advanced purification methodologies are employed to obtain highly pure reference standards of impurities like this compound.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of pharmaceutical impurities. google.comresearchgate.net Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the separation and quantification of Febuxostat and its related substances. ijrpb.com
Key Aspects of Advanced Purification Methodologies:
Preparative HPLC: This technique is a scaled-up version of analytical HPLC and is used to isolate larger quantities of a specific compound. By using larger columns and higher flow rates, it is possible to purify milligrams to grams of an impurity. researchgate.net The selection of the stationary phase, mobile phase composition, and gradient elution profile is critical for achieving the desired separation and purity. google.com
Column Chromatography: Traditional column chromatography using silica (B1680970) gel or other stationary phases can be used for the initial purification of crude reaction mixtures to enrich the concentration of the target impurity before final purification by preparative HPLC. pharmtech.com
Recrystallization: Recrystallization is a fundamental and effective technique for purifying solid compounds. wisc.edumt.com The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. mt.com The principle relies on the differential solubility of the desired compound and the impurities in a particular solvent at different temperatures. wisc.edu For Febuxostat, mixed solvent systems have been shown to be effective in removing certain impurities. google.com
Table 3: Comparison of Purification Techniques for Febuxostat Impurities
| Technique | Principle | Advantages | Limitations |
| Preparative HPLC | Differential partitioning of components between a stationary phase and a mobile phase under high pressure. | High resolution and efficiency, applicable to a wide range of compounds. researchgate.net | Can be expensive and time-consuming for large quantities. |
| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase. | Cost-effective for initial purification and can handle larger sample loads. pharmtech.com | Lower resolution compared to HPLC. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. wisc.edu | Can be highly effective for removing certain types of impurities and is scalable. mt.com | Dependent on the solubility characteristics of the impurity and the main compound; may not be effective for all impurities. |
The isolated and purified this compound serves as a crucial reference standard for the development and validation of analytical methods to monitor its presence in the final drug substance and product. These advanced purification techniques are indispensable tools in ensuring the quality and safety of Febuxostat.
Regulatory Science Perspectives on Febuxostat Impurity Control
Research on International Conference on Harmonisation (ICH) Guidelines Applicability for Impurities
The ICH has established a series of guidelines that are pivotal in the control of impurities in new drug substances and products. jpionline.orgtga.gov.auich.org These guidelines ensure a harmonized approach to drug registration across Europe, Japan, and the United States. gsconlinepress.comijset.in The primary guidelines relevant to the control of impurities like Febuxostat (B1672324) impurity 6 are ICH Q1A(R2) for stability testing, ICH Q3A/B and Q3C for impurity thresholds and residual solvents, and ICH M7 for genotoxic impurities. jpionline.orgtga.gov.auich.orginnovareacademics.in
Academic Interpretation of ICH Q1A(R2) on Stability Testing for Impurity Development
The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances and products. ich.orgeuropa.eu The purpose of these studies is to understand how the quality of a drug substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.org This understanding is crucial for identifying potential degradation products, which are a type of impurity. gsconlinepress.com
Stress testing, an integral part of the stability program as outlined in ICH Q1A(R2), is particularly important for identifying the likely degradation products that may arise during storage. ich.org These studies involve subjecting the drug substance to conditions more severe than the accelerated testing conditions, such as high temperatures, high humidity, and exposure to light and oxidizing agents. ich.org The information gathered from stress testing helps in the development of stability-indicating analytical methods and provides insights into the degradation pathways of the drug substance. americanpharmaceuticalreview.com
For Febuxostat, stability studies are essential to identify and characterize degradation products, including potential impurities like Febuxostat impurity 6. The data from these studies form the basis for establishing a re-test period for the drug substance and a shelf life for the drug product. ich.org
Research on ICH Q3A/B and Q3C Regarding Impurity Thresholds, Classification, and Residual Solvents
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. jpionline.orgich.org These guidelines establish thresholds for impurities based on the maximum daily dose of the drug. youtube.com
Impurity Thresholds: The guidelines define three key thresholds:
Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission. ich.org
Identification Threshold: The level at or above which an impurity's structure must be identified. ich.orguspnf.com
Qualification Threshold: The level at or above which an impurity's safety must be established through appropriate toxicological studies. ich.orguspnf.com
The following interactive table illustrates the ICH Q3A/B thresholds for impurities based on the maximum daily dose.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Classification of Impurities: ICH Q3A classifies impurities into three main categories:
Organic Impurities: These can arise during the manufacturing process or storage of the new drug substance. They can be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts. jpionline.org
Inorganic Impurities: These are typically detected and quantified using pharmacopoeial or other appropriate methods. ich.org
Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. ich.org
Residual Solvents (ICH Q3C): The ICH Q3C guideline specifically addresses the control of residual solvents. jpionline.orgslideshare.net It classifies solvents into three classes based on their toxicity and establishes acceptable limits for their presence in pharmaceutical products.
Scientific Basis of ICH M7 for Genotoxic Impurity Control Methodologies
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This is particularly relevant for impurities that have the potential to be genotoxic, even at very low levels. innovareacademics.infreyrsolutions.com
The scientific basis of ICH M7 lies in a risk-based approach to identify, categorize, and control mutagenic impurities. ich.orgslideshare.net The guideline outlines a process that includes:
Hazard Assessment: Identifying potential mutagenic impurities based on the knowledge of the synthetic route and potential degradation pathways. freyrsolutions.com This involves an analysis of the chemical structure for any alerts for mutagenicity.
Risk Characterization: Evaluating the potential risk posed by the impurity. freyrsolutions.com This may involve conducting a bacterial reverse mutation assay (Ames test) to determine if the impurity is mutagenic.
Control Strategy: Establishing appropriate controls to limit the level of the mutagenic impurity in the final drug substance or product. ich.orgfreyrsolutions.com
ICH M7 introduces the concept of a "Threshold of Toxicological Concern" (TTC) for genotoxic impurities, which is a level of exposure that is considered to pose a negligible risk of carcinogenicity. For most mutagenic impurities, the acceptable intake is 1.5 µ g/day . nih.gov
The guideline provides several control options, ranging from routine testing of the final drug substance to a more scientific, risk-based approach that relies on understanding and controlling the manufacturing process to ensure the impurity is purged to a safe level. acs.org
Scientific Approaches to Establishing Impurity Limits and Specifications
The establishment of impurity limits and specifications is a critical step in drug development and manufacturing. nih.gov It requires a scientific approach that considers the safety, quality, and efficacy of the pharmaceutical product. nih.govresearchgate.net
The process of setting impurity specifications involves:
Identifying Potential Impurities: A thorough understanding of the manufacturing process and the stability of the drug substance is necessary to identify all potential impurities. ich.org
Characterizing Impurities: Once identified, impurities should be characterized to determine their chemical structure.
Safety Assessment: The potential toxicity of each impurity must be evaluated. For non-genotoxic impurities, the qualification thresholds in ICH Q3A/B are used. For genotoxic impurities, the principles of ICH M7 are applied. jpionline.org
Analytical Method Development and Validation: Validated analytical procedures are required to detect and quantify impurities at the established limits.
Setting Acceptance Criteria: Based on the safety assessment and the process capability, acceptance criteria (limits) for each specified impurity and for total impurities are established in the drug substance and drug product specifications. researchgate.net
For Febuxostat, the limits for impurities, including this compound, would be established based on a comprehensive evaluation of the manufacturing process, stability data, and toxicological assessments, all within the framework of the relevant ICH guidelines. researchgate.nettga.gov.au
Future Research Directions and Emerging Technologies in Febuxostat Impurity Science
Development of Novel Analytical Platforms for Enhanced Impurity Monitoring
The continuous monitoring of impurities in Febuxostat (B1672324) requires analytical methods that are not only sensitive and specific but also rapid and efficient. Future research is focused on the development of novel analytical platforms that surpass the capabilities of current standard methods.
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the workhorses for Febuxostat impurity analysis. oup.compharmtech.com However, the drive for greater resolution and lower detection limits is leading to innovations. An efficient UPLC method has been validated for quantifying potential genotoxic impurities in Febuxostat, achieving a limit of detection (LOD) below 0.1 µg/ml and a limit of quantitation (LOQ) of 0.3 µg/ml from a 1000 µg/ml test concentration. innovareacademics.ingrafiati.com Future platforms will likely build on this, incorporating advanced column technologies and more sensitive detectors.
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are at the forefront of impurity profiling. nih.govbiomedres.us Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and the even more powerful LC-nuclear magnetic resonance (NMR) are becoming indispensable. nih.gov For Febuxostat, LC-MS/MS has been employed to study impurity carryover and profiles, while high-resolution mass spectrometry (HRMS) provides exact mass data, which is invaluable for identifying unknown degradation products. nih.govapacsci.com For certain volatile genotoxic impurities, such as alkyl bromides that could potentially be used in synthesis, specialized techniques like static headspace gas chromatography with an electron-capture detector (GC-ECD) have been developed, demonstrating high sensitivity with LOQ values in the 0.01–0.03 μg/mL range. mdpi.com
Emerging platforms such as supercritical fluid chromatography (SFC) are also gaining traction. apacsci.com SFC can offer faster separations and is considered a "greener" alternative to traditional liquid chromatography, aligning with the pharmaceutical industry's sustainability goals. The application of these next-generation platforms will enable more comprehensive monitoring of specific compounds like Febuxostat impurity 6, ensuring drug quality and safety with unprecedented precision. biomedres.usapacsci.com
| Technique | Primary Application for Febuxostat | Key Advantages | Reported Sensitivity (Example) | Reference |
|---|---|---|---|---|
| UHPLC-UV | Quantification of genotoxic impurities | Rapid, cost-effective, high resolution | LOD: <0.1 µg/ml; LOQ: 0.3 µg/ml | innovareacademics.in |
| LC-MS/MS | Identification and characterization of process and degradation impurities | High specificity and structural elucidation capabilities | Used to identify multiple degradation products | nih.gov |
| Headspace GC-ECD | Analysis of volatile genotoxic impurities (e.g., alkyl bromides) | High sensitivity for specific impurity classes | LOD: 0.003-0.009 µg/ml; LOQ: 0.01-0.03 µg/ml | mdpi.com |
| HRMS (e.g., Q-TOF) | Structural confirmation of unknown impurities | Provides exact mass and fragmentation data for high-confidence identification | Used to characterize five degradation products of Febuxostat | nih.gov |
Advanced Mechanistic Predictions and Artificial Intelligence in Impurity Formation
A paradigm shift is underway from reactive impurity detection to proactive impurity prediction. Understanding the reaction mechanisms that lead to the formation of impurities such as this compound is critical. Artificial Intelligence (AI) and machine learning (ML) are emerging as transformative technologies in this domain. zamann-pharma.com
| AI/ML Application | Methodology | Input Data | Predicted Output / Use Case | Reference |
|---|---|---|---|---|
| Impurity Formation Prediction | AI-powered retrosynthesis and forward reaction analysis | Reactants, reagents, solvents, reaction conditions | Prediction of potential by-products and side-reaction pathways to optimize synthesis. | chemical.aiopenreview.net |
| Shelf-Life & Stability Forecasting | Supervised ML models (e.g., Random Forest, XGBoost) | Historical accelerated and real-time stability data, formulation composition, storage conditions. | Predicts degradation profiles and impurity formation over time, reducing study durations. | stabilitystudies.injopir.in |
| Genotoxicity/Toxicity Prediction | Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) models | Chemical structure of the impurity. | Predicts potential carcinogenicity or toxicity to prioritize control efforts. | zamann-pharma.comnih.gov |
| Impurity Data Management | AI integration with LIMS and analytical instruments (e.g., LC-MS) | Real-time and historical analytical data from lab experiments. | Creates a closed-loop system for automated impurity identification and continuous model improvement. | chemical.aiopenreview.net |
Integration of Computational and Experimental Approaches in Comprehensive Impurity Research
The future of comprehensive impurity research lies in the seamless integration of computational (in silico) methods with traditional experimental analysis. tandfonline.com This synergy allows for a much deeper understanding of an impurity's lifecycle, from its formation to its potential biological impact. Regulatory bodies increasingly accept in silico data, particularly for the toxicological assessment of impurities as outlined in guidelines like ICH M7. nih.gov
A powerful workflow involves first subjecting the drug substance to forced degradation studies to generate potential impurities experimentally. nih.govtandfonline.com These impurities are then separated and isolated using advanced chromatographic techniques like HPLC. Structural elucidation follows, using definitive spectroscopic methods such as NMR and high-resolution mass spectrometry. tandfonline.com
Once the structure of an impurity like Febuxostat's diacid impurity is confirmed, computational tools take over. tandfonline.com In silico models can predict a wide range of properties, including Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics and toxicological endpoints like carcinogenicity, mutagenicity, and hepatotoxicity. tandfonline.comnih.gov This was demonstrated in a study where the alkali degradation product of Febuxostat was identified experimentally and then assessed using AdmetSAR 2.0, which predicted it to be non-carcinogenic but potentially hepatotoxic, similar to the parent drug. tandfonline.com Such an approach provides crucial safety information early in the development process, often without the need for extensive biological testing. jpionline.orgjapsonline.com This integrated model enables a holistic risk assessment, ensuring that any impurities, known or novel, are thoroughly characterized both chemically and toxicologically.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Febuxostat Impurity 6 in drug substances?
Methodological Answer:
- Use hyphenated techniques such as LC-MS/MS and HRMS for preliminary identification and quantification due to their high sensitivity and specificity in detecting low-abundance impurities .
- Validate methods by assessing specificity (via forced degradation studies), linearity (calibration curves over 50–150% of the target concentration), and accuracy (spiked recovery experiments) to ensure reproducibility .
- Confirm structural identity using NMR (1H, 13C) and compare spectral data with synthesized reference standards .
Q. How can researchers ensure the purity of synthesized this compound during preparation?
Methodological Answer:
- Employ preparative HPLC or column chromatography for purification, monitoring fractions via TLC or analytical HPLC .
- Characterize intermediates using FT-IR and mass spectrometry to track synthetic pathways and minimize byproducts .
- Assess final purity using HPLC-UV with a minimum resolution factor (R > 2.0) between the impurity and adjacent peaks .
Q. What experimental parameters should be prioritized when developing stability-indicating methods for this compound?
Methodological Answer:
- Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to evaluate method robustness .
- Optimize chromatographic conditions (e.g., pH-adjusted mobile phases, gradient elution) to resolve degradation products from the parent compound .
- Validate solution stability by storing samples at 4°C and 25°C for 24–72 hours, followed by re-analysis to detect decomposition .
Advanced Research Questions
Q. What are the key challenges in elucidating the degradation pathways of this compound under accelerated stability conditions?
Methodological Answer:
- Use LC-QTOF-MS to identify degradation products, leveraging high-resolution mass data to propose fragmentation pathways .
- Apply kinetic modeling (e.g., Arrhenius equation) to predict degradation rates at varying temperatures and humidity levels, correlating with experimental data .
- Challenges include distinguishing isobaric degradation products and ensuring synthetic standards are available for confirmation .
Q. How should researchers design experiments to resolve contradictory data regarding the genotoxic potential of this compound?
Methodological Answer:
- Perform Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays to evaluate mutagenicity and clastogenicity .
- Compare results with structurally similar impurities documented in ICH M7 guidelines, adjusting thresholds based on impurity concentration and patient exposure .
- Conduct dose-response studies to identify threshold limits and validate findings using orthogonal assays (e.g., Comet assay) .
Q. What strategies can mitigate matrix interference effects when analyzing this compound in complex drug formulations?
Methodological Answer:
- Optimize sample preparation via solid-phase extraction (SPE) or protein precipitation to isolate the impurity from excipients .
- Apply matrix-matched calibration to account for signal suppression/enhancement in mass spectrometry .
- Validate selectivity by spiking impurity into placebo formulations and verifying recovery rates (target: 90–110%) .
Data Contradiction and Validation
Q. How can researchers systematically address discrepancies in impurity quantification across multiple batches of Febuxostat?
Methodological Answer:
- Perform statistical outlier analysis (e.g., Grubbs’ test) to identify anomalous batches and investigate root causes (e.g., raw material variability) .
- Cross-validate results using inter-laboratory studies and harmonize analytical protocols to minimize instrumentation bias .
- Document batch-specific conditions (e.g., synthesis temperature, catalyst purity) to correlate with impurity profiles .
Q. What methodological frameworks are recommended for prioritizing impurities like this compound during risk assessment?
Methodological Answer:
- Apply Quality by Design (QbD) principles to map critical quality attributes (CQAs) and establish control strategies .
- Use ICH Q3A/B thresholds to classify impurities based on maximum daily dose and duration of exposure .
- Integrate computational toxicology tools (e.g., Derek Nexus) to predict toxicity and prioritize experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
